molecular formula C5H10Br2 B078504 1,2-Dibromo-2-methylbutane CAS No. 10428-64-5

1,2-Dibromo-2-methylbutane

Cat. No. B078504
CAS RN: 10428-64-5
M. Wt: 229.94 g/mol
InChI Key: GWFLFLQACQDTLD-UHFFFAOYSA-N
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Description

1,2-Dibromo-2-methylbutane is a chemical compound with the formula C5H10Br2. It has a molecular weight of 229.941 . The IUPAC Standard InChI is InChI=1S/C5H10Br2/c1-3-5(2,7)4-6/h3-4H2,1-2H3 .


Synthesis Analysis

The synthesis of 1,2-dibromo-2-methylbutane can be achieved through the bromination of various alkenes, alkynes, and ketones . This bromination offers mild conditions, low cost, short reaction times, and provides dibromides and α-bromoketones in excellent yields . The free-radical bromination of inexpensive 2-methylbutane using neat Br2 takes place smoothly using a conveniently designed microscale glassware setup to provide a single major product .


Molecular Structure Analysis

The molecular structure of 1,2-Dibromo-2-methylbutane can be viewed using Java or Javascript . The structure is also available as a 2d Mol file or as a computed 3d SD file .


Chemical Reactions Analysis

The reaction mechanism of 1,2-Dibromo-2-methylbutane involves the hydroxide ion acting as a base, removing a hydrogen as a hydrogen ion from the carbon atom next door to the one holding the bromine . The resulting re-arrangement of the electrons expels the bromine as a bromide ion and produces propene .


Physical And Chemical Properties Analysis

1,2-Dibromo-2-methylbutane has a density of 1.7±0.1 g/cm3, a boiling point of 176.8±8.0 °C at 760 mmHg, and a vapour pressure of 1.4±0.3 mmHg at 25°C . It has an enthalpy of vaporization of 39.6±3.0 kJ/mol and a flash point of 54.3±17.7 °C .

Scientific Research Applications

  • Allergenicity in Cosmetics and Preservatives : 1,2-Dibromo-2,4-dicyanobutane, a related compound, is used as a preservative in cosmetics, toiletries, and moistened toilet tissues. It has been found to cause contact allergy and sensitization in users (Ginkel & Rundervoort, 1995).

  • Microwave and Far Infra-red Absorption Study : The microwave and far infra-red spectra of 1,2-dibromo-2-methylpropane (a similar compound) were investigated to understand the librational and relaxational modes of absorption in dipolar liquids (Larkin & Evans, 1974).

  • Combustion and Biofuel Applications : 2-Methylbutanol, which is structurally related to 1,2-Dibromo-2-methylbutane, has been studied for its potential as a biofuel. Research includes examining its combustion characteristics and kinetic modeling (Park et al., 2015).

  • Pressure Effects on Molecular Conformations : Studies on the effects of pressure on the molecular conformations of related compounds like 1,2-dibromoethane provide insights into the behavior of such molecules under varying conditions (Taniguchi et al., 1981).

  • Toxicology and Carcinogenesis Studies : The toxicological properties of related compounds such as 1,2-dibromo-2,4-dicyanobutane have been extensively studied, particularly regarding their use in consumer products and potential health effects (National Toxicology Program, 2010).

  • Role in Biotransformation and Binding : The biotransformation of 1,2-dibromo-2,4-dicyanobutane in blood and its ability to bind to macromolecules were studied to understand its potential toxicological effects (Bao et al., 1998).

  • Chemical Cross-linking with DNA : Research on bis-electrophiles like 1,2-dibromoethane, which are structurally related to 1,2-Dibromo-2-methylbutane, has explored their ability to cross-link DNA to human histones and their mutagenic properties (Loecken et al., 2009).

Safety And Hazards

When handling 1,2-Dibromo-2-methylbutane, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

1,2-dibromo-2-methylbutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10Br2/c1-3-5(2,7)4-6/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWFLFLQACQDTLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(CBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dibromo-2-methylbutane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
53
Citations
PS Skell, DL Tuleen, PD Readio - Journal of the American …, 1963 - ACS Publications
CH3—CH2—C—CH2Br-> CH,—CH2—C—CH2Br ! light¡ H Br a2lobed+ 4.89 Of27obsd—2.86 We are indebted to Dr. Warren Thaler for the information2 that photobromination of alkyl …
Number of citations: 111 pubs.acs.org
DD Tanner, H Yabuuchi… - Journal of the American …, 1971 - ACS Publications
The photobrominations of (+)-2-methylbutyl acetate,(—)-l-fluoro-2-methylbutane, and (+)-l-bromo-2-methylbutane were carried out with molecular bromine. The recovered …
Number of citations: 19 pubs.acs.org
JM Tanko, PS Skell, S Seshadri - Journal of the American …, 1988 - ACS Publications
Imidyl radicals react with cyclopropanes solely via hydrogen abstraction. In the case of methylcyclopropane, the major product (cyclopropylcarbinyl bromide) is derived from abstraction …
Number of citations: 20 pubs.acs.org
JB Lambert, BB Iwanetz - The Journal of Organic Chemistry, 1972 - ACS Publications
Under polar conditions, the major pathway for bromination of both cis-and frans-l, 2-dimethylcyclopropane opens the less substituted carbon-carbon bond nonstereospecifically. …
Number of citations: 11 pubs.acs.org
ERA Oderinde - 1976 - search.proquest.com
The vapour phase bromination of 2-methylpropane,(CH3) 3CH,(1 to 13 molecular proportions of elemental bromine) in the presence of nitrogen as a diluent and at temperatures in the …
Number of citations: 0 search.proquest.com
JA Howard, JHB Chenier - Canadian Journal of Chemistry, 1979 - cdnsciencepub.com
Rate constants and Arrhenius parameters for reaction of the tert-butylperoxy radical with 1-bromo-2-methylbutane and 1-bromo-3-methylbutane in solution from 30–80 C have been …
Number of citations: 6 cdnsciencepub.com
PS Skell, DL Tuleen, PD Readio - Journal of the American …, 1963 - ACS Publications
A study of solvolytic elimination reactions in the 3-deuterio-2-butyl tosylate system has helped to elucidate the role of both solvent and “gegenion.” This system is convenient for studying …
Number of citations: 41 pubs.acs.org
PS Skell, RR Pavlis, DC Lewis… - Journal of the American …, 1973 - ACS Publications
Radical-chain halogenations of 2-bromo-and 2-chlorobutanes, optically active and deuterium substi-tuted, provide insight into thenature of the radical intermediates. The 2, 3-…
Number of citations: 56 pubs.acs.org
PS Juneja - 1967 - search.proquest.com
The purpose of this investigation is to gain a better insight into the different factors which control the relative rates of substitution of different hydrogen atoms in a hydrocarbon and its …
Number of citations: 3 search.proquest.com
GA Crowder - Journal of molecular structure, 1990 - pascal-francis.inist.fr
Conformational behavior of 1,2-dibromo-2-methylbutane CNRS Inist Pascal-Francis CNRS Pascal and Francis Bibliographic Databases Simple search Advanced search Search by …
Number of citations: 1 pascal-francis.inist.fr

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